![molecular formula C12H13NO2 B1532909 (5-Methyl-3-m-tolyl-isoxazol-4-yl)-methanol CAS No. 1159602-00-2](/img/structure/B1532909.png)
(5-Methyl-3-m-tolyl-isoxazol-4-yl)-methanol
Overview
Description
(5-Methyl-3-m-tolyl-isoxazol-4-yl)-methanol, also known as 5M3MI, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a colorless to pale yellow liquid at room temperature and has a sweet, pungent odor. 5M3MI is a derivative of isoxazole, a heterocyclic aromatic compound that contains a five-membered ring with two nitrogen atoms and three carbon atoms.
Scientific Research Applications
Synthesis of Isoxazole Derivatives
Isoxazole derivatives are synthesized through various chemical reactions, often involving catalysts to improve yield and selectivity. For example, one study discusses the synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by different substances .
Photochemical Processes
Photochemical synthesis is another method used to create isoxazole derivatives. This process can involve intermediate radical formation, which can be confirmed through radical-trapping experiments .
Biological Evaluation
Isoxazole derivatives are evaluated for their biological activities, such as inhibition potential against human enzymes like carbonic anhydrase . This has implications for therapeutic applications.
Antifungal Activities
Some isoxazole compounds have been tested for their antifungal properties against various fungal species, which could lead to new antifungal medications .
Metal-free Synthetic Routes
The development of metal-free synthetic routes for isoxazole synthesis is an area of interest due to its environmental and biological significance .
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives can interact with their targets in various ways, depending on the specific structure of the derivative and the target .
Biochemical Pathways
Isoxazole derivatives are known to have significant biological interests, suggesting they may interact with multiple biochemical pathways .
Result of Action
Isoxazole derivatives have been used in a variety of applications, ranging from medicinal chemistry to biochemistry, suggesting they may have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
[5-methyl-3-(3-methylphenyl)-1,2-oxazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-4-3-5-10(6-8)12-11(7-14)9(2)15-13-12/h3-6,14H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQJPWJKLVUSIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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